Home > Products > Screening Compounds P43120 > Fenbutrazate hydrochloride
Fenbutrazate hydrochloride - 6474-85-7

Fenbutrazate hydrochloride

Catalog Number: EVT-3492387
CAS Number: 6474-85-7
Molecular Formula: C23H30ClNO3
Molecular Weight: 403.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fenbutrazate hydrochloride is a psychostimulant compound that acts primarily as an appetite suppressant. It is known under various trade names, including Cafilon, Filon, and Sabacid, particularly in regions such as Europe, Japan, and Hong Kong. Structurally, it is a derivative of phenmetrazine and is considered a prodrug due to its metabolic conversion into active forms similar to phendimetrazine. The chemical formula for Fenbutrazate hydrochloride is C23H29NO3C_{23}H_{29}NO_3, with a molar mass of approximately 367.49g/mol367.49\,g/mol .

Source and Classification

Fenbutrazate hydrochloride is classified as a central nervous system stimulant and falls under the category of monoamine releasing agents. Its primary use has been in the treatment of obesity and related conditions due to its appetite-suppressing properties. The compound is synthesized from precursors that are commonly available in the pharmaceutical industry .

Synthesis Analysis

Methods

The synthesis of Fenbutrazate hydrochloride typically involves several steps that include the formation of key intermediates followed by their conversion into the final product. A common method includes:

  1. Formation of Key Intermediates: Starting materials such as phenmetrazine derivatives undergo modifications to introduce functional groups necessary for the final product.
  2. Recrystallization: The crude product is purified using recrystallization techniques to enhance purity and yield.

Technical Details

The synthesis can involve various organic reactions including condensation reactions, reduction processes, and salt formation. For instance, one method includes the reaction of 2-methylphenylacetone with specific amines under controlled conditions to yield the desired compound .

Molecular Structure Analysis

Structure

The molecular structure of Fenbutrazate hydrochloride features a complex arrangement that includes an aromatic ring, an amine group, and ester functionalities. The three-dimensional conformation can be analyzed using techniques like X-ray crystallography.

Data

  • Molecular Formula: C23H29NO3C_{23}H_{29}NO_3
  • Molar Mass: 367.489g/mol367.489\,g/mol
  • Structural Representation: The SMILES notation for Fenbutrazate hydrochloride is CC(C(=O)O)N(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)O .
Chemical Reactions Analysis

Reactions

Fenbutrazate hydrochloride undergoes several chemical reactions which can include:

  • Hydrolysis: In aqueous environments, it can hydrolyze to release its active components.
  • Oxidation-Reduction Reactions: These reactions are pertinent during its metabolic processing in biological systems.

Technical Details

The stability of Fenbutrazate hydrochloride under various conditions can be assessed through stress testing in different pH levels and temperatures, which helps in understanding its degradation pathways .

Mechanism of Action

Process

Fenbutrazate hydrochloride primarily exerts its effects by increasing the release of neurotransmitters like dopamine and norepinephrine in the central nervous system. This action enhances alertness and reduces appetite.

Data

Research indicates that Fenbutrazate may act on monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters, which correlates with its stimulant effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a white crystalline powder.
  • Melting Point: The melting point ranges around 182184°C182-184\,°C.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits variable stability across different pH levels.

Relevant analytical techniques such as thermogravimetric analysis and nuclear magnetic resonance spectroscopy are used for characterizing these properties .

Applications

Fenbutrazate hydrochloride has been utilized primarily in scientific research related to appetite regulation and weight management. Its psychostimulant properties make it a subject of interest in studies exploring potential treatments for obesity and related metabolic disorders. Moreover, due to its mechanism of action on neurotransmitter systems, it may also have implications in research on mood disorders .

Historical Development and Regulatory Trajectory of Fenbutrazate Hydrochloride

Origins in Mid-20th Century Anti-Obesity Pharmacotherapy

Fenbutrazate hydrochloride emerged during the 1950s as part of the pharmaceutical industry's intensive research into centrally-acting anorectic agents for obesity management. Developed as a structural analog of phenmetrazine, it was marketed under brand names including Cafilon (Europe), Filon (Japan), and Sabacid (Hong Kong) as a prescription appetite suppressant [1] [3]. Its development coincided with the rapid expansion of anti-obesity pharmacotherapy during the post-war period, when amphetamine derivatives dominated the market despite growing concerns about abuse potential and cardiovascular toxicity [2]. The compound's pharmacological profile positioned it within the second generation of anti-obesity medications that sought to maintain the therapeutic benefits of earlier sympathomimetic amines while attempting to mitigate their adverse effect profiles through molecular modifications [2].

The molecular architecture of fenbutrazate hydrochloride (chemical name: 2-(3-methyl-2-phenylmorpholino)ethyl 2-phenylbutanoate hydrochloride) features a mixed stereochemistry configuration with a molecular formula of C₂₃H₂₉NO₃·HCl and a molecular weight of 403.942 g/mol [1]. Its structural design incorporated ester functional groups intended to modulate bioavailability and onset of action compared to non-esterified phenmetrazine derivatives. This development period was characterized by minimal regulatory requirements for demonstrating long-term safety and efficacy, allowing relatively rapid market entry for numerous structurally-related compounds targeting monoamine neurotransmitter systems for appetite suppression [2].

Table 1: Key Chemical Properties of Fenbutrazate Hydrochloride

PropertySpecification
IUPAC Name2-(3-Methyl-2-phenylmorpholino)ethyl 2-phenylbutanoate hydrochloride
Molecular FormulaC₂₃H₂₉NO₃·HCl
Molecular Weight403.942 g/mol
StereochemistryMixed
CAS Number (free base)4378-36-3
CAS Number (hydrochloride)6474-85-7
SMILES NotationCl.CCC(C(=O)OCCN1CCOC(C1C)C2=CC=CC=C2)C3=CC=CC=C3

Role in the Evolution of Phenmetrazine-Derived Prodrugs

Fenbutrazate represents a strategic prodrug approach within the phenmetrazine structural class, designed to modify pharmacokinetic properties and potentially reduce abuse liability. As a 2-phenyl-3-methylmorpholine derivative, fenbutrazate functions as a metabolic precursor that undergoes esterase-mediated hydrolysis to yield phenmetrazine as its primary active metabolite [3] [4]. This prodrug strategy mirrored contemporaneous developments with compounds such as phendimetrazine (the N-dimethyl analog of phenmetrazine), reflecting pharmaceutical chemistry efforts to create "safer" phenmetrazine derivatives through metabolic rate-limiting mechanisms [3]. The structural modifications were theorized to delay central nervous system absorption and reduce the rapid peak concentrations associated with the reinforcing effects and abuse potential of immediate-release phenmetrazine formulations [3].

The World Health Organization's 1985 Expert Committee on Drug Dependence specifically classified fenbutrazate within the phenmetrazine derivative family, noting its structural and pharmacological similarity to established substances with dependence potential [3]. Despite the theoretical benefits of the prodrug approach, clinical observations revealed that fenbutrazate retained significant abuse liability, suggesting that its metabolic conversion to phenmetrazine occurred sufficiently rapidly to produce reinforcing psychoactive effects. This pharmacological characteristic ultimately undermined the fundamental rationale for its development and contributed to its eventual market withdrawal [1] [3]. The compound's trajectory illustrates the limitations of mid-20th century prodrug strategies in addressing the intrinsic abuse potential of phenmetrazine-derived compounds when deployed within therapeutic contexts for chronic conditions like obesity.

Regulatory Withdrawal Patterns: Case Study of European and Asian Markets

The market exit of fenbutrazate hydrochloride provides a representative case study of regulatory withdrawal patterns affecting centrally-acting anti-obesity medications during the mid-to-late 20th century. The drug was first introduced in European markets approximately in 1957 but faced regulatory suspension by 1969 – a remarkably short commercial lifespan of approximately 12 years [2]. This withdrawal timeline was substantially shorter than the median 30-year market presence observed across the anti-obesity drug class during this period, reflecting the severity of emerging safety concerns [2]. The primary catalysts for withdrawal were mounting reports of psychiatric disturbances and patterns of recreational abuse that mirrored those associated with uncontrolled stimulants, despite its initial classification as a prescription pharmaceutical [1] [2].

According to systematic analyses of anti-obesity medication withdrawals between 1950-2015, fenbutrazate was among 25 pharmaceutical anti-obesity agents withdrawn globally during this period, with 23 (92%) exhibiting centrally-acting mechanisms via monoamine neurotransmitter systems [2]. The European withdrawal preceded its removal from Asian markets, including Japan, where it had been marketed as Filon. The withdrawal evidence profile for fenbutrazate was notable for reliance on Level 2 evidence according to the Oxford Centre for Evidence-Based Medicine criteria – specifically, non-randomized cohort studies documenting abuse patterns – which was comparatively stronger than the case reports (Level 4 evidence) that triggered approximately 80% of anti-obesity drug withdrawals during this period [2].

Table 2: Regulatory Withdrawal Timeline of Fenbutrazate Hydrochloride

EventYearRegulatory GeographyPrimary Documentation Basis
Initial Market Introduction1957European MarketsWHO Consolidated List of Products
First Documented Abuse Reports1963Medical LiteratureKeup (1986) WHO Technical Report Series
European Market Withdrawal Initiated1969Primary European MarketsWHO Pharmaceuticals Newsletter
Removal from Japanese Market~1970sJapan (Filon brand)WHO Database of Withdrawn Products
Inclusion in WHO Withdrawn List1986Global Regulatory ReferenceConsolidated List of Products (Issue 8)

The withdrawal of fenbutrazate exemplifies the accelerated regulatory response to abuse potential concerns that characterized the latter half of the 20th century. Analysis reveals that nearly half (48%) of anti-obesity drug withdrawals during this period occurred within two years of the first published adverse reaction reports [2]. Fenbutrazate's withdrawal specifically contributed to the emerging pattern where neurotransmitter releasing agents (particularly those with dopamine-releasing properties like fenbutrazate's active metabolite phenmetrazine) were disproportionately withdrawn for psychiatric and abuse-related concerns, while reuptake inhibitors were more commonly associated with cardiotoxicity withdrawals [2]. This differential withdrawal pattern eventually prompted fundamental reconsideration of monoamine-targeting strategies in obesity pharmacotherapy and contributed to increased regulatory scrutiny of subsequent centrally-acting agents [2].

Properties

CAS Number

6474-85-7

Product Name

Fenbutrazate hydrochloride

IUPAC Name

2-(3-methyl-2-phenylmorpholin-4-ium-4-yl)ethyl 2-phenylbutanoate;chloride

Molecular Formula

C23H30ClNO3

Molecular Weight

403.9 g/mol

InChI

InChI=1S/C23H29NO3.ClH/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20;/h4-13,18,21-22H,3,14-17H2,1-2H3;1H

InChI Key

QYNMGTGFHCYFIE-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3.Cl

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC[NH+]2CCOC(C2C)C3=CC=CC=C3.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.